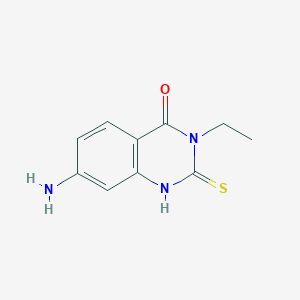
7-Amino-3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a sulfanyl group attached to a dihydroquinazolinone core. The molecular formula of this compound is C10H11N3OS, and it has a molecular weight of 221.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can be achieved through various methods. One common approach involves the condensation of anthranilic acid derivatives with aldehydes or ketones in the presence of a catalyst. For instance, the use of ionic liquids such as triphenyl(propyl-3-sulfonyl)phosphonium toluenesulfonate has been reported to facilitate the reaction under mild conditions . Another method involves the use of microwave irradiation in the presence of catalysts like Amberlyst-15 or Cu-CNTs, which provides high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using eco-friendly solvents and catalysts. The use of 2-methyl tetrahydrofuran as an alternative to tetrahydrofuran, along with methanol and potassium carbonate as catalysts, has been reported to be effective in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted quinazolinone derivatives .
Scientific Research Applications
7-Amino-3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-Amino-3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylquinazoline-2,4-dithione
- 2-Sulfanyl-3-(1,3-thiazol-2-yl)methyl-3,4-dihydroquinazolin-4-one
- 3-(4-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Uniqueness
7-Amino-3-ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino, ethyl, and sulfanyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
1461705-51-0 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
7-amino-3-ethyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3OS/c1-2-13-9(14)7-4-3-6(11)5-8(7)12-10(13)15/h3-5H,2,11H2,1H3,(H,12,15) |
InChI Key |
SEELGVQVBVKRST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)N)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


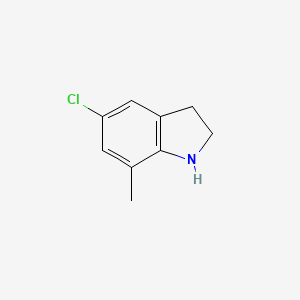
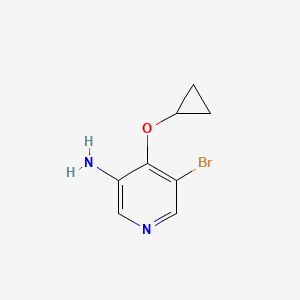
![4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13295582.png)
![2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13295588.png)
![6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B13295601.png)
![N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide](/img/structure/B13295603.png)

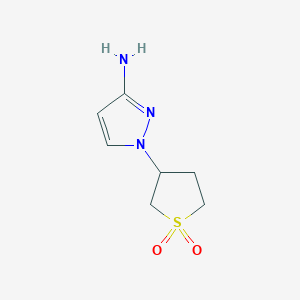
![3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13295618.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B13295624.png)
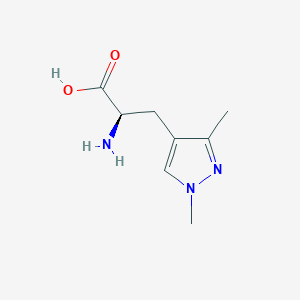
amine](/img/structure/B13295642.png)
![Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13295644.png)

